molecular formula C7H10N2O3 B168868 (4,6-Dimethoxypyrimidin-2-yl)methanol CAS No. 125966-88-3

(4,6-Dimethoxypyrimidin-2-yl)methanol

Cat. No.: B168868
CAS No.: 125966-88-3
M. Wt: 170.17 g/mol
InChI Key: AFBSNKFVKVULPK-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-yl)methanol is a chemical compound belonging to the class of pyrimidine derivatives It is characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 2 position

Scientific Research Applications

(4,6-Dimethoxypyrimidin-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

Target of Action

(4,6-Dimethoxypyrimidin-2-yl)methanol is a key intermediate in the synthesis of sulfonylurea herbicides . These herbicides primarily target the acetolactate synthase (ALS) enzyme in plants, inhibiting its function and leading to the death of the plant .

Mode of Action

The compound interacts with its target, the ALS enzyme, by binding to its active site. This prevents the enzyme from catalyzing the production of branched-chain amino acids, which are essential for plant growth and survival .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a halt in protein synthesis and plant growth, ultimately resulting in the death of the plant .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of sulfonylurea herbicides, which are typically absorbed through the roots and leaves of plants and transported throughout the plant via the xylem .

Result of Action

The primary result of the action of this compound, when used in the synthesis of sulfonylurea herbicides, is the death of the plant. This is due to the disruption of essential amino acid synthesis, which halts protein synthesis and plant growth .

Action Environment

The action of this compound, as part of a sulfonylurea herbicide, can be influenced by various environmental factors. For instance, the pH of the soil can affect the rate of degradation of the herbicide, with lower pH soils exhibiting an increased rate of degradation . Temperature also plays a role, with a temperature of 27±2°C providing ideal conditions for herbicide decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethoxypyrimidin-2-yl)methanol typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide . The reaction is carried out at elevated temperatures (around 150°C) for several hours to achieve optimal conversion and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents like dimethyl carbonate is preferred to minimize toxic by-products and waste. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4,6-Dimethoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (4,6-dimethoxypyrimidin-2-yl)formaldehyde or (4,6-dimethoxypyrimidin-2-yl)carboxylic acid.

    Reduction: Formation of (4,6-dimethoxypyrimidin-2-yl)methane.

    Substitution: Formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

    2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but different functional groups.

    4,6-dimethoxypyrimidin-2-yl)carbamoyl derivatives: Compounds with carbamoyl groups attached to the pyrimidine ring.

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBSNKFVKVULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560953
Record name (4,6-Dimethoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125966-88-3
Record name (4,6-Dimethoxypyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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